Efavirenz-13C6

Descripción

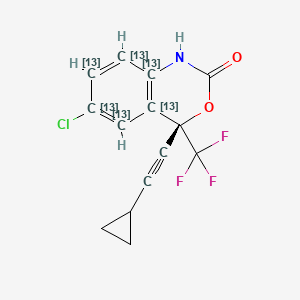

Structure

3D Structure

Propiedades

Fórmula molecular |

C14H9ClF3NO2 |

|---|---|

Peso molecular |

321.63 g/mol |

Nombre IUPAC |

(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |

InChI |

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i3+1,4+1,7+1,9+1,10+1,11+1 |

Clave InChI |

XPOQHMRABVBWPR-VLYMYCQESA-N |

SMILES isomérico |

C1CC1C#C[C@]2([13C]3=[13C]([13CH]=[13CH][13C](=[13CH]3)Cl)NC(=O)O2)C(F)(F)F |

SMILES canónico |

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

Origen del producto |

United States |

Foundational & Exploratory

Physicochemical properties of Efavirenz-13C6

An In-Depth Technical Guide to the Physicochemical Properties of Efavirenz-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a stable isotope-labeled internal standard crucial for the quantitative analysis of Efavirenz. This document details its structural and physical characteristics, presents experimental protocols for its characterization, and visualizes key metabolic and analytical pathways.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to highly active antiretroviral therapy (HAART) for the treatment of HIV-1.[1] this compound is the stable isotope-labeled counterpart of Efavirenz, where six carbon atoms in the benzoxazinone ring have been replaced with ¹³C isotopes. This labeling makes it an ideal internal standard for bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), enabling precise quantification of Efavirenz in biological matrices.[2][3][4] Understanding its fundamental physicochemical properties is essential for its correct handling, storage, and application in research and drug development.

Physicochemical Properties

The core properties of this compound are summarized below. Data for the unlabeled Efavirenz is included for comparison where specific data for the labeled compound is not available, as their physicochemical behaviors are nearly identical.

General and Molecular Properties

The fundamental identifiers and computed properties for this compound are presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one-4a,5,6,7,8,8a-¹³C₆ | [4] |

| Synonyms | (S)-Efavirenz-¹³C₆, DMP 266-¹³C₆, EFV-¹³C₆ | [3][4] |

| CAS Number | 1261394-62-0 | [4][5][6] |

| Molecular Formula | C₈¹³C₆H₉ClF₃NO₂ | [4][6] |

| Molecular Weight | 321.63 g/mol | [7] |

| Appearance | White to slightly pink crystalline solid | [8][9] |

| Purity | ≥98.13% (by HPLC) | [4] |

Solubility and Physical Data

Solubility is a critical parameter for formulation and analytical method development. Efavirenz is known for its poor aqueous solubility.[10]

| Property | Value | Reference |

| Melting Point | 139-141 °C (for unlabeled Efavirenz) | [11][12] |

| pKa | 10.2 (for unlabeled Efavirenz) | [11] |

| Aqueous Solubility | 4 µg/mL (for unlabeled Efavirenz) | [10] |

| Organic Solubility | Soluble in Ethanol (~20 mg/mL), DMSO (~14 mg/mL), and DMF (~20 mg/mL) | [8] |

| Buffer Solubility | Sparingly soluble; ~0.5 mg/mL in a 1:1 solution of ethanol:PBS (pH 7.2) | [8] |

| Storage Condition | Store at 2-8°C for long-term storage | [4] |

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic data are vital for the identification and quantification of the compound.

| Parameter | Value | Reference |

| UV/Vis (λmax) | 247, 294 nm (in Ethanol) | [8] |

| ¹³C NMR | Key shifts for unlabeled Efavirenz (ppm): 149.3, 147.5 (C=O), 134.5, 133.2, 130.7, 130.2, 128.4, 126.8, 118.8, 114.8, 114.2, 96.8, 95.5, 79.0, 66.0, 64.9, 9.4, 8.9, 8.1, 7.5, -0.1, -0.8, -1.0, -1.8 | [13] |

| FT-IR (ν) | Key stretches for unlabeled Efavirenz (cm⁻¹): 3255 (N-H), 2253 (C≡C), 1741 (C=O) | [13] |

| LC-MS/MS MRM Transition | m/z 320.20 → 249.90 | [2] |

| Unlabeled Efavirenz MRM Transition | m/z 314.20 → 243.90 | [2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following sections outline protocols for key analytical procedures.

Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the saturation solubility of this compound in various media.

-

Preparation: Add an excess amount of this compound to a series of amber-colored volumetric flasks, each containing a known volume (e.g., 10 mL) of the desired medium (e.g., 0.1 N HCl, phosphate buffers of varying pH, distilled water).[14]

-

Equilibration: Seal the flasks and place them in an orbital shaker bath set to a constant temperature (e.g., 37 ± 0.5°C) and agitation speed (e.g., 50 rpm) for 24 hours to ensure equilibrium is reached.[14]

-

Sampling and Filtration: After 24 hours, carefully withdraw a sample from each flask and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.[14]

-

Quantification: Suitably dilute the clear filtrate with the same solvent medium. Measure the concentration of the dissolved compound using a validated analytical technique, such as UV-spectrophotometry at 247 nm or HPLC.[14][15]

Quantification in Human Plasma by LC-MS/MS

This compound is primarily used as an internal standard for quantifying Efavirenz. The following protocol is based on a validated bioanalytical method.[2]

-

Preparation of Standards:

-

Prepare a stock solution of Efavirenz and this compound (Internal Standard, IS) in a suitable organic solvent (e.g., 0.1% formic acid in acetonitrile).[2]

-

Create calibration curve standards and quality control (QC) samples by spiking blank human plasma with known concentrations of Efavirenz.

-

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma sample (unknown, standard, or QC), add the this compound internal standard working solution.

-

Precipitate plasma proteins by adding a protein precipitation agent (e.g., acetonitrile).

-

Vortex the mixture thoroughly and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube, dilute with water, and inject a small volume (e.g., 10 µL) into the LC-MS/MS system.[2]

-

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., Waters X-Terra Shield, 50 x 4.6 mm, 3.5 µm).[16]

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]

-

Flow Rate: 0.3 mL/min.[2]

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometry Conditions:

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio (Efavirenz/Efavirenz-13C6) against the nominal concentration of the calibration standards. Determine the concentration of Efavirenz in unknown samples by interpolation from this curve.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz).[17] The ¹³C spectrum will show characteristic splitting patterns or enhanced signals for the six labeled carbon positions.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a sample by mixing a small amount of this compound with dry potassium bromide (KBr) powder and pressing the mixture into a thin pellet.

-

Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.[17] The spectrum should be nearly identical to unlabeled Efavirenz, as the isotopic substitution has a negligible effect on vibrational frequencies.

-

Signaling Pathways and Workflows

Visual diagrams help in understanding complex biological and analytical processes.

Metabolic Pathway of Efavirenz

Efavirenz is primarily metabolized in the liver by the cytochrome P450 enzyme system. The major metabolic pathway involves hydroxylation followed by glucuronidation.[18][19][20]

Caption: Metabolic pathway of Efavirenz in the liver.

Bioanalytical Workflow using this compound

This diagram illustrates the typical workflow for the quantification of Efavirenz in plasma samples using this compound as an internal standard.

Caption: Workflow for Efavirenz quantification in plasma.

References

- 1. A Concise Analytical Profile of Efavirenz: Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. clearsynth.com [clearsynth.com]

- 5. (S)-Efavirenz-13C6 | CAS 1261394-62-0 | LGC Standards [lgcstandards.com]

- 6. This compound - Acanthus Research [acanthusresearch.com]

- 7. This compound | C14H9ClF3NO2 | CID 49849428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Enhanced Oral Bioavailability of Efavirenz by Solid Lipid Nanoparticles: In Vitro Drug Release and Pharmacokinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efavirenz [drugfuture.com]

- 12. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Inclusion Compound of Efavirenz and γ-Cyclodextrin: Solid State Studies and Effect on Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design of Experiments Assisted Formulation Optimization and Evaluation of Efavirenz Solid Dispersion Adsorbate for Improvement in Dissolution and Flow Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. go.drugbank.com [go.drugbank.com]

- 20. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Efavirenz-13C6 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Efavirenz-13C6 as an internal standard in bioanalytical assays. It is designed to offer a comprehensive resource for professionals in drug development and related scientific fields, detailing the underlying principles, experimental protocols, and data supporting its use.

Introduction: The Principle of Isotopic Dilution and Internal Standards

In quantitative bioanalysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. Variability can be introduced at multiple stages of sample processing, from extraction to instrumental analysis. To correct for these potential errors, an internal standard (IS) is employed.

The ideal internal standard co-elutes with the analyte of interest and experiences similar variations during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are considered the gold standard for LC-MS/MS assays.[1][2] this compound is a SIL version of the antiretroviral drug Efavirenz, where six carbon-12 atoms are replaced with the heavier, non-radioactive carbon-13 isotope.[3] This substitution results in a molecule that is chemically identical to Efavirenz but has a distinct, higher molecular weight. This key difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical and physical properties ensure they behave similarly throughout the analytical process.[1][2]

The use of this compound relies on the principle of isotope dilution mass spectrometry (IDMS).[4] A known concentration of this compound is added to each sample at the beginning of the workflow. The ratio of the analytical signal of the target analyte (Efavirenz) to the signal of the internal standard (this compound) is then used to calculate the concentration of the analyte in the original sample. This ratiometric measurement effectively cancels out variations in sample volume, extraction efficiency, and instrument response, leading to highly reliable and reproducible results.

Mechanism of Action of this compound as an Internal Standard

The efficacy of this compound as an internal standard is rooted in its near-identical physicochemical properties to the unlabeled Efavirenz. Here's a breakdown of the mechanism:

-

Co-elution and Co-extraction: Due to their identical chemical structures (aside from the isotopic labeling), Efavirenz and this compound exhibit the same retention time in reverse-phase liquid chromatography and have the same extraction recovery from biological matrices.[5] This ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard.

-

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Because this compound co-elutes with Efavirenz, it experiences the same matrix effects. The ratio of their signals remains constant, thus correcting for these variations.

-

Distinct Mass-to-Charge Ratios (m/z): The six carbon-13 atoms in this compound give it a molecular weight that is 6 Daltons (Da) higher than Efavirenz. This mass difference is easily resolved by a mass spectrometer, allowing for the simultaneous but distinct detection of both compounds.

-

Similar Fragmentation Patterns: In tandem mass spectrometry (MS/MS), the precursor ions of Efavirenz and this compound are fragmented to produce characteristic product ions. The fragmentation pattern of this compound is analogous to that of Efavirenz, with the product ions containing the carbon-13 labels also exhibiting a +6 Da shift.[5][6] This allows for highly specific and selective detection using Multiple Reaction Monitoring (MRM).

The following diagram illustrates the logical workflow of how this compound functions as an internal standard.

Caption: Logical workflow of this compound as an internal standard.

Quantitative Data Summary

The following tables summarize key quantitative data from a validated LC-MS/MS method for the determination of Efavirenz in human plasma using this compound as an internal standard.[5]

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |

| Efavirenz | 314.20 | 243.90 | -55.40 | -25.3 |

| This compound | 320.20 | 249.90 | -53.24 | -25.11 |

Table 2: Method Validation Parameters

| Parameter | Value |

| Linearity Range | 1.0 - 2,500 ng/mL |

| Correlation Coefficient (r) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Retention Time | ~2.6 min |

Table 3: Intra-day and Inter-day Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| 4 (Low) | 6.42 | 111 | 9.18 | 108 |

| 80 (Medium) | 2.41 | 100 | 3.03 | 95.2 |

| 800 (Medium) | 3.55 | 102 | 4.56 | 98.8 |

| 2000 (High) | 3.89 | 101 | 4.21 | 97.5 |

Table 4: Stability Data

| Stability Condition | Concentration (ng/mL) | Stability (% of Nominal) |

| Bench-top (6h at RT) | 4 | 98.5 |

| Bench-top (6h at RT) | 2000 | 102.3 |

| Freeze-thaw (3 cycles) | 4 | 95.8 |

| Freeze-thaw (3 cycles) | 2000 | 99.1 |

| Long-term (-80°C for 30 days) | 4 | 97.2 |

| Long-term (-80°C for 30 days) | 2000 | 101.5 |

Detailed Experimental Protocol

This section provides a detailed methodology for the quantification of Efavirenz in human plasma using this compound as an internal standard, based on the method described by Kushwaha et al. (2013).[5]

4.1. Materials and Reagents

-

Efavirenz reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile and methanol

-

Formic acid

-

Human plasma (drug-free)

-

Deionized water

4.2. Preparation of Stock and Working Solutions

-

Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Efavirenz Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50% methanol in water) to create calibration standards and quality control (QC) samples.

-

This compound Working Solution (10 ng/mL): Dilute the this compound stock solution with 0.1% formic acid in acetonitrile.

4.3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 10 µL of the this compound working solution (10 ng/mL) and vortex briefly.

-

Add 150 µL of 0.1% formic acid in acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an HPLC vial.

-

Add 100 µL of deionized water to the vial.

-

Inject 10 µL of the final solution into the LC-MS/MS system.

4.4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A suitable reverse-phase C18 column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient Program:

-

0-1.0 min: 30% B

-

1.0-2.0 min: 30% to 90% B

-

2.0-3.0 min: 90% B

-

3.0-3.1 min: 90% to 30% B

-

3.1-5.0 min: 30% B

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ionization mode.

-

Ionization Source: Electrospray ionization (ESI).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

The following diagram illustrates the experimental workflow.

Caption: Experimental workflow for Efavirenz quantification.

Efavirenz and Cellular Signaling

While the primary focus of this guide is on the analytical application of this compound, it is noteworthy that Efavirenz itself can impact cellular signaling pathways. Research has shown that Efavirenz can induce a DNA damage response in lung cancer cells, leading to the activation of the p53 signaling pathway.[1][7] This pathway plays a crucial role in cell cycle arrest and apoptosis.

The diagram below outlines the Efavirenz-induced p53 signaling pathway.

Caption: Efavirenz-induced p53 signaling pathway.

Conclusion

This compound serves as an exemplary internal standard for the quantitative bioanalysis of Efavirenz. Its mechanism of action, founded on the principles of isotopic dilution, provides a robust means to correct for analytical variability, thereby ensuring the generation of high-quality, reliable data. The detailed experimental protocol and comprehensive quantitative data presented in this guide underscore its suitability for use in regulated bioanalytical environments. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical details necessary to effectively implement this compound in their analytical workflows.

References

- 1. Efavirenz induces DNA damage response pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oncotarget.com [oncotarget.com]

Efavirenz-13C6: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary application of Efavirenz-13C6 in a research setting. This compound is a stable isotope-labeled version of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The incorporation of six Carbon-13 atoms into the Efavirenz molecule makes it an invaluable tool for bioanalytical studies, particularly in the precise quantification of the parent drug in biological matrices.

Core Application: Internal Standard in Quantitative Bioanalysis

The predominant use of this compound in research is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][3] Its chemical properties are nearly identical to unlabeled Efavirenz, meaning it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and differential detection are fundamental to its function, enabling accurate and precise quantification by correcting for variability in sample preparation and instrument response.[1]

Logical Workflow for Quantitative Analysis using an Internal Standard

Caption: Workflow for Efavirenz quantification using this compound as an internal standard.

Experimental Protocol: Quantification of Efavirenz in Human Plasma by LC-MS/MS

The following is a detailed methodology for the quantification of Efavirenz in human plasma, adapted from a validated published method.[1]

Materials and Reagents

-

Analytes: Efavirenz and this compound (Internal Standard)

-

Solvents: HPLC-grade acetonitrile and formic acid

-

Biological Matrix: Drug-free human plasma

Stock and Working Solutions

-

Efavirenz Stock Solution (1 mg/mL): Dissolve Efavirenz in 1% formic acid in acetonitrile.

-

This compound Stock Solution (1 mg/mL): Dissolve this compound in 1% formic acid in acetonitrile.

-

Efavirenz Working Solutions: Prepare by serial dilution of the stock solution in a suitable solvent to create calibration standards and quality control (QC) samples.

-

This compound Working Solution (10 ng/mL): Dilute the this compound stock solution with 0.1% formic acid in acetonitrile.

Sample Preparation

-

Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 100 µL of the this compound working solution (10 ng/mL).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 50 µL of the supernatant to a clean tube and add 50 µL of water.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

LC System: High-performance liquid chromatography (HPLC) system

-

Column: A suitable reversed-phase C18 column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient Program:

-

0-1 min: 30% B

-

1-2 min: 30-90% B

-

2-3 min: 90% B

-

3-4 min: 90-30% B

-

4-5 min: 30% B

-

-

Injection Volume: 10 µL

-

Total Run Time: 5 minutes

Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Negative electrospray ionization (ESI)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Efavirenz: m/z 314.20 → 243.90

-

This compound: m/z 320.20 → 249.90

-

-

Dwell Time: 250 ms

Experimental Workflow Diagram

References

- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]

- 3. A sensitive and selective liquid chromatography/tandem mass spectrometry method for quantitative analysis of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stability of Efavirenz-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of Efavirenz-13C6, an isotopically labeled analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz. This document is intended to serve as a critical resource for researchers and professionals involved in the development, analysis, and handling of this compound.

Chemical Structure of this compound

This compound is a stable isotope-labeled version of Efavirenz, where six carbon atoms in the benzoxazinone ring have been replaced with carbon-13 (¹³C) isotopes. This labeling provides a distinct mass signature, making it an ideal internal standard for pharmacokinetic and metabolic studies involving Efavirenz.

Chemical Name: (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one-13C6

Molecular Formula: C₈¹³C₆H₉ClF₃NO₂

CAS Number: 1261394-62-0[1]

The structural integrity and the position of the isotopic labels are crucial for its application. The ¹³C atoms are incorporated into the core aromatic and heterocyclic ring system, which is generally stable and less susceptible to metabolic cleavage, ensuring the label is retained during biological processing.

Caption: Chemical structure of this compound with labeled carbon atoms.

Stability Profile

The chemical stability of this compound is expected to be comparable to that of unlabeled Efavirenz. Isotopic substitution with ¹³C does not significantly alter the electronic structure or reactivity of the molecule. Therefore, stability data for Efavirenz can be largely extrapolated to its ¹³C₆-labeled counterpart.

Storage Stability

For long-term storage, this compound should be kept in a refrigerator at 2-8°C.[1] Commercially available Efavirenz formulations are recommended to be stored at a controlled room temperature of 25°C, with excursions permitted between 15-30°C.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Efavirenz has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Table 1: Summary of Forced Degradation Studies on Efavirenz

| Stress Condition | Reagents and Conditions | Observations |

| Acid Hydrolysis | 1N HCl at 80°C for 6 hours | Moderate degradation observed. |

| Base Hydrolysis | 1N NaOH at 80°C for 6 hours | Extensive degradation observed. |

| Oxidative | 3% H₂O₂ at 80°C for 6 hours | Minimal degradation observed. |

| Thermal | Dry heat at 105°C for 12 hours | Minimal degradation observed. |

| Photolytic | Exposed to 1.2 million lux hours and 200 watt hours/square meter | Photodegradation occurs, leading to the formation of photoproducts. |

Hydrolytic Stability and Degradation Pathway

The hydrolysis of Efavirenz follows apparent first-order kinetics and is pH-dependent. The molecule exhibits maximum stability at approximately pH 4. The primary degradation pathway under both acidic and basic conditions is the hydrolysis of the cyclic carbamate to form the corresponding amino alcohol. At the extremes of the pH range, this amino alcohol can undergo further rearrangement to form a quinoline derivative.

Caption: Hydrolytic degradation pathway of Efavirenz.

Photostability

Efavirenz is known to be photosensitive. Photodegradation can lead to the formation of several photoproducts. The primary mechanisms involved are excited-state intramolecular proton transfer (phototautomerization) and photoinduced α-cleavage with the loss of a carbonyl group (photodecarbonylation). Therefore, this compound should be protected from light during storage and handling.

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of stability. The following sections outline the typical experimental protocols used in the stability testing of Efavirenz.

Stability-Indicating HPLC Method

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is fundamental for separating the parent drug from its degradation products.

Table 2: Typical HPLC Method Parameters for Efavirenz Stability Testing

| Parameter | Condition |

| Instrumentation | HPLC system with a UV detector |

| Column | C18 (e.g., Agilent Eclipse XDB, 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) or a gradient with a buffered aqueous phase |

| Flow Rate | 1.0 - 1.2 mL/min |

| Detector Wavelength | 240 - 247 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Forced Degradation Protocol

The following is a generalized protocol for conducting forced degradation studies on this compound.

Caption: Experimental workflow for forced degradation studies.

Protocol Steps:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Application:

-

Acid Hydrolysis: Treat the drug solution with an equal volume of 1N HCl and heat at 80°C for a specified duration.

-

Base Hydrolysis: Treat the drug solution with an equal volume of 1N NaOH and heat at 80°C for a specified duration.

-

Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide and heat at 80°C.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

-

Photodegradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Processing: After the specified stress period, cool the samples to room temperature. Neutralize the acid and base-hydrolyzed samples.

-

Analysis: Dilute all samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) for the identification of degradation products.

Conclusion

This compound is a critical tool in pharmaceutical research, and a thorough understanding of its chemical structure and stability is paramount for its effective use. This guide summarizes the key structural features and provides a detailed overview of its stability profile based on data from its unlabeled counterpart, Efavirenz. The provided experimental protocols offer a framework for conducting reliable stability assessments. As with any isotopically labeled compound, it is recommended to handle and store this compound with care, particularly with respect to temperature and light exposure, to ensure its integrity and performance as an internal standard.

References

Isotopic Labeling of Efavirenz: A Technical Guide for Research and Development

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] To facilitate critical research in drug metabolism, pharmacokinetics (DMPK), and bioanalysis, isotopically labeled versions of Efavirenz are indispensable tools. By replacing one or more atoms of the drug molecule with their corresponding heavier isotopes, researchers can track the compound's journey through biological systems without altering its fundamental chemical and physiological properties.

This technical guide provides a comprehensive overview of the synthesis, application, and analysis of isotopically labeled Efavirenz for researchers, scientists, and drug development professionals.

Types of Isotopically Labeled Efavirenz

Isotopic labeling of Efavirenz can be broadly categorized into two types: stable isotope labeling and radioisotope labeling. The choice of isotope depends on the specific application.

-

Stable Isotope Labeling : This involves incorporating non-radioactive heavy isotopes, most commonly Deuterium (²H or D) and Carbon-13 (¹³C). These labeled compounds are primarily used as internal standards in quantitative mass spectrometry-based bioanalysis for their ability to be distinguished from the unlabeled drug by their mass-to-charge ratio (m/z).[3] Deuteration at specific metabolic sites can also be used to intentionally alter pharmacokinetic profiles to study metabolic pathways.[4]

-

Radioisotope Labeling : This involves incorporating radioactive isotopes like Tritium (³H) or Carbon-14 (¹⁴C). The radiation emitted by these isotopes allows for highly sensitive detection and quantification. Radiolabeled compounds are powerful tracers for in vivo and in vitro studies, including absorption, distribution, metabolism, and excretion (ADME), as well as for applications like whole-body autoradiography and receptor binding assays.[5]

The following table summarizes common isotopically labeled forms of Efavirenz and their primary research applications.

| Labeled Compound | Isotope | Type | Primary Application(s) |

| Efavirenz-d₅ | Deuterium (²H) | Stable | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS).[3] |

| Efavirenz-¹³C₆ | Carbon-13 (¹³C) | Stable | High-precision internal standard for LC-MS/MS bioanalysis.[3][6] |

| [¹⁴C]Efavirenz | Carbon-14 (¹⁴C) | Radioactive | ADME studies, metabolic profiling, mass balance studies. |

| [³H]Efavirenz | Tritium (³H) | Radioactive | Receptor binding assays, autoradiography, metabolic studies.[5] |

Synthesis of Isotopically Labeled Efavirenz

The synthesis of Efavirenz is a multi-step process, with the key challenges being the creation of the quaternary stereocenter and the installation of the cyclopropylacetylene side chain.[7][8] The introduction of an isotopic label is strategically performed during this synthesis using a labeled precursor.

A practical asymmetric synthesis for Efavirenz starts from 4-chloroaniline and proceeds in approximately seven steps with an overall yield of about 62%.[8][9]

Caption: General workflow for the synthesis of isotopically labeled Efavirenz.

Experimental Protocol: Key Synthetic Steps

While specific protocols for isotopic labeling are often proprietary, the general synthesis involves the following key transformations where a label can be introduced:

-

Intermediate Formation : A key intermediate, 4-chloro-2-(trifluoroacetyl)aniline, is synthesized from p-chloroaniline.[1][10] For ¹³C₆-labeling, [¹³C₆]-4-chloroaniline would be used as the starting material.

-

Asymmetric Addition : The crucial stereogenic center is established via an enantioselective addition of a lithium or zinc acetylide of cyclopropyl acetylene to the trifluoroacetyl ketone intermediate.[8][11] To label the side chain, a labeled version of cyclopropyl acetylene would be used.

-

Cyclization : The final benzoxazinone ring system is formed via cyclization, often using a carbonyl-delivering agent like carbonyldiimidazole or triphosgene to react with the amino alcohol intermediate.[12][13]

The final labeled product is then purified, typically by High-Performance Liquid Chromatography (HPLC), and its identity, isotopic enrichment, chemical purity, and (for radiolabeled compounds) specific activity are rigorously confirmed.[12]

Applications in Research

Isotopically labeled Efavirenz is crucial for elucidating its metabolic fate and for accurate quantification in biological samples.

Metabolism and Pharmacokinetic (ADME) Studies

Efavirenz is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6.[14][15][16] Radiolabeled ([¹⁴C] or [³H]) Efavirenz is used to trace the drug and its metabolites through the body, providing a complete picture of its absorption, distribution, metabolic pathways, and excretion routes.

The primary metabolic pathway involves hydroxylation at the 8-position to form 8-hydroxyefavirenz, which is the major metabolite.[16][17] A minor pathway involves hydroxylation at the 7-position, catalyzed by CYP2A6.[2][17] These Phase I metabolites are then conjugated with glucuronic acid (a Phase II reaction) by UGT enzymes, making them more water-soluble for excretion in the urine.[2][16]

Caption: Metabolic pathway of Efavirenz.

Quantitative Bioanalysis using LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in biological matrices like plasma, cerebrospinal fluid, and tissue homogenates.[3][18] The use of a stable isotope-labeled internal standard (SIL-IS), such as Efavirenz-¹³C₆, is critical for achieving high accuracy and precision. The SIL-IS is chemically identical to the analyte (Efavirenz) and thus behaves identically during sample extraction, processing, and chromatographic separation, correcting for any sample loss or matrix effects.[3]

Caption: Workflow for bioanalytical quantification of Efavirenz using a SIL-IS.

Experimental Protocol: LC-MS/MS Quantification of Efavirenz in Plasma

The following is a representative protocol for the quantification of Efavirenz in human plasma.

-

Sample Preparation :

-

Thaw human plasma samples and an aliquot of Efavirenz-¹³C₆ (internal standard) working solution.

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add the internal standard.

-

Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or 96-well plate for analysis.[3]

-

-

LC-MS/MS Conditions :

-

HPLC System : Standard HPLC or UHPLC system.

-

Column : A reverse-phase C18 column (e.g., Agilent Poroshell C18).[19]

-

Mobile Phase : Gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[3]

-

Flow Rate : 0.3 mL/min.[3]

-

Mass Spectrometer : Triple quadrupole mass spectrometer.

-

Ionization Mode : Electrospray Ionization (ESI), typically in positive or negative mode.[3][19]

-

Detection : Multiple Reaction Monitoring (MRM).

-

-

Data Analysis :

-

Construct a calibration curve by plotting the peak area ratio of Efavirenz to Efavirenz-¹³C₆ against the concentration of calibration standards.

-

Determine the concentration of Efavirenz in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Quantitative Data Summary

The use of a labeled internal standard enables the development of highly sensitive and robust bioanalytical methods. The table below summarizes typical performance characteristics for LC-MS/MS assays for Efavirenz.

| Parameter | Biological Matrix | Typical Value | Reference |

| Linearity Range | Human Plasma | 1.0 - 2,500 ng/mL | [3] |

| Cervicovaginal Swabs | 25 - 10,000 ng/mL | [6] | |

| Lower Limit of Quantification (LLOQ) | Human Plasma | 1.0 ng/mL | [3] |

| Hair (0.2 mg) | 0.625 ng/mg | [19] | |

| Accuracy (% Bias) | Human Plasma | 95.2% - 108% | [3] |

| Cervicovaginal Swabs | 99.1% - 105.3% | [6] | |

| Precision (% CV) | Human Plasma | 3.03% - 9.18% | [3] |

| Cervicovaginal Swabs | 7.69% - 14.9% | [6] |

Isotopically labeled Efavirenz, encompassing both stable and radioactive isotopes, provides an essential toolkit for modern drug development and clinical research. Stable isotope-labeled standards, particularly ¹³C₆-Efavirenz, are fundamental for accurate bioanalysis, supporting pharmacokinetic studies and therapeutic drug monitoring. Radiolabeled Efavirenz is unparalleled for definitive ADME and metabolic pathway elucidation. The synthesis and application of these labeled compounds enable a deeper understanding of Efavirenz's disposition and interaction within biological systems, ultimately contributing to safer and more effective therapeutic strategies for HIV treatment.

References

- 1. CN108947855B - Synthesis method of efavirenz key intermediate - Google Patents [patents.google.com]

- 2. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. moravek.com [moravek.com]

- 6. researchgate.net [researchgate.net]

- 7. firescholars.seu.edu [firescholars.seu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. collaborate.princeton.edu [collaborate.princeton.edu]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. EP2454244B1 - An improved process for preparation of efavirenz - Google Patents [patents.google.com]

- 13. US20120108809A1 - Process for preparation of efavirenz - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ClinPGx [clinpgx.org]

- 17. researchgate.net [researchgate.net]

- 18. Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

Efavirenz-¹³C₆: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Efavirenz-¹³C₆, including supplier details, purity information, and established experimental protocols. This document is intended to serve as a comprehensive resource for the procurement and application of this stable isotope-labeled internal standard in a research setting.

Stable isotope-labeled compounds are critical tools in drug discovery and development, primarily utilized as internal standards in quantitative bioanalysis. Efavirenz-¹³C₆, the ¹³C-labeled version of the non-nucleoside reverse transcriptase inhibitor Efavirenz, offers a high degree of accuracy for mass spectrometry-based assays.[1] This guide outlines key considerations for sourcing high-purity Efavirenz-¹³C₆ and provides a detailed experimental protocol for its use.

Supplier and Purity Analysis

The selection of a suitable supplier for Efavirenz-¹³C₆ is a critical first step to ensure the reliability and accuracy of experimental results. Purity, isotopic enrichment, and available documentation are primary factors for consideration. The following table summarizes publicly available information from various suppliers.

| Supplier | Purity | Isotopic Incorporation | Method | CAS Number | Notes |

| Clearsynth | 98.13%[2] | Not specified | HPLC[2] | 1261394-62-0[2] | Accompanied by a Certificate of Analysis. Intended for use as an internal standard for GC- or LC-mass spectrometry.[2] |

| Simson Pharma Limited | Not specified | Not specified | Not specified | 1261394-62-0[3] | Accompanied by a Certificate of Analysis.[3] |

| MedchemExpress | Not specified | Not specified | Not specified | 1261394-62-0[1] | States the product can be used as a tracer or an internal standard for NMR, GC-MS, or LC-MS.[1] |

| Acanthus Research | Not specified | Not specified | Not specified | 1261394-62-0[4] | Product number EFA-16-002.[4] |

| Sapphire Bioscience (distributing for Toronto Research Chemicals) | Not specified | Not specified | Not specified | 1261394-62-0[5] | Product is for research use only. |

| Biomol (distributing for IsoSciences) | >98%[6] | >99%[6] | Not specified | 1261394-62-0[6] | Intended for use as an LC/MS internal standard.[6] |

| Alsachim | 99.3%[7] | Not specified | Not specified | Not specified | Mentioned in a research paper as the source for a validated bioanalytical method.[7] |

Experimental Protocol: Quantification of Efavirenz in Human Plasma using LC-MS/MS

The following protocol is a detailed methodology for the use of Efavirenz-¹³C₆ as an internal standard in a sensitive and selective liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Efavirenz in human plasma. This method is based on a published study and is intended for research purposes.[7]

Materials and Reagents

-

Efavirenz (analyte)

-

Efavirenz-¹³C₆ (internal standard)

-

HPLC-grade acetonitrile

-

Reagent-grade formic acid

-

Drug-free blank human plasma

Preparation of Stock and Working Solutions

-

Internal Standard Stock Solution (1 mg/mL): Dissolve an appropriate amount of Efavirenz-¹³C₆ in 1% formic acid in acetonitrile.[7]

-

Internal Standard Working Solution (10 ng/mL): Dilute the internal standard stock solution with 0.1% formic acid in acetonitrile.[7]

-

Efavirenz Stock Solution: Prepare a stock solution of Efavirenz in a suitable solvent.

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking drug-free human plasma with known concentrations of the Efavirenz stock solution. The concentration range for calibration curves in the cited study was 1.0–2,500 ng/mL.[7]

Sample Preparation

The sample preparation method employed is protein precipitation.[7]

-

To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a sufficient volume of the internal standard working solution.

-

Add a protein precipitating agent, such as acetonitrile.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Dilute the resulting supernatant with water (1:1 ratio).[7]

-

Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS/MS):

Visualizations

The following diagrams illustrate key workflows in the selection and use of Efavirenz-¹³C₆.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Efavirenz 13C6 | CAS No- 1261394-62-0 | Simson Pharma Limited [simsonpharma.com]

- 4. Efavirenz-13C6 - Acanthus Research [acanthusresearch.com]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. Efavirenz-[13C6] | CAS 1261394-62-0 | IsoSciences | Biomol.com [biomol.com]

- 7. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Isotopic Signature: A Technical Guide to the Mass Spectrum of Efavirenz-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of Efavirenz-¹³C₆, a stable isotope-labeled internal standard crucial for the accurate quantification of the anti-HIV drug Efavirenz in biological matrices. This document details the experimental protocols, presents key quantitative data, and visualizes the mass spectral fragmentation pathways to aid researchers in developing and validating bioanalytical methods.

Introduction to Efavirenz and its ¹³C₆-Labeled Analog

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] Accurate measurement of its concentration in biological fluids is essential for therapeutic drug monitoring and pharmacokinetic studies. Stable isotope-labeled internal standards, such as Efavirenz-¹³C₆, are the gold standard for quantitative analysis by mass spectrometry.[2][3] The incorporation of six carbon-13 atoms into the benzoxazine ring of the Efavirenz molecule provides a distinct mass shift, allowing for its differentiation from the unlabeled drug while maintaining nearly identical chemical and physical properties.[3][4]

Mass Spectrometric Behavior of Efavirenz and Efavirenz-¹³C₆

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of Efavirenz.[1][5][6][7][8] Both positive and negative ionization modes have been employed, with negative ionization often showing a better response.[5][8]

Quantitative Data Summary

The key quantitative data for the mass spectrometric analysis of Efavirenz and its ¹³C₆-labeled internal standard are summarized in the tables below. This information is critical for setting up multiple reaction monitoring (MRM) experiments for quantification.

Table 1: Molecular Information

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Efavirenz | C₁₄H₉ClF₃NO₂ | 315.68 |

| Efavirenz-¹³C₆ | C₈¹³C₆H₉ClF₃NO₂ | 321.6 |

Table 2: Precursor and Product Ions in Mass Spectrometry

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

| Efavirenz | Negative | 314.2 | 243.9, 69.0 | [1][5][7] |

| Efavirenz-¹³C₆ | Negative | 320.2 | 249.9 | [1][7] |

| Efavirenz | Positive | 316 | 244, 232 | [6] |

| Efavirenz-d₅ | Positive | 321 | 246 | [6] |

Note: Efavirenz-d₅ is another commercially available internal standard.

Experimental Protocols

The following sections outline typical experimental methodologies for the LC-MS/MS analysis of Efavirenz using Efavirenz-¹³C₆ as an internal standard. These protocols are based on published research and provide a foundation for method development.[1][7][8]

Sample Preparation

A common method for extracting Efavirenz from plasma samples is protein precipitation.[1]

-

Procedure:

-

To 50 µL of human plasma, add the internal standard solution (Efavirenz-¹³C₆).

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Dilute the supernatant with water before injection into the LC-MS/MS system.[1]

-

Liquid Chromatography

-

Column: A C18 reversed-phase column is frequently used for the separation of Efavirenz.[6][8] An example is a Waters Xbridge C18 column (50 mm × 2.1 mm, 3.5 µm).[8]

-

Mobile Phase: A gradient elution using a mixture of acidic water (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is common.[1][8]

-

Column Temperature: Maintained at 40°C.[8]

-

Autosampler Temperature: Maintained at 15°C.[8]

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in MRM mode.[6][8]

-

Ionization Source: Electrospray ionization (ESI) is the most common source, operated in either negative or positive ion mode.[5][6][8]

-

Ionization Parameters (Negative Mode Example): [8]

-

Nebulizer Gas, Auxiliary Gas, Collision Gas, Curtain Gas: Nitrogen

-

Dwell Time: 250 ms

-

Visualization of Fragmentation and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathway of Efavirenz and Efavirenz-¹³C₆, as well as a typical experimental workflow.

Fragmentation Pathway

The mass spectral fragmentation of Efavirenz provides characteristic product ions that are essential for its selective detection. The fragmentation of Efavirenz-¹³C₆ follows a similar pattern, with a corresponding mass shift in the fragments containing the ¹³C-labeled ring.

Caption: Proposed fragmentation pathway for Efavirenz and Efavirenz-¹³C₆ in negative ionization mode.

Experimental Workflow

The following diagram outlines the typical workflow for the quantitative analysis of Efavirenz in a biological matrix using LC-MS/MS.

Caption: A typical experimental workflow for the quantification of Efavirenz using LC-MS/MS.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of Efavirenz-¹³C₆ and its application in the quantitative analysis of Efavirenz. The provided data and protocols serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics, facilitating the development of robust and reliable bioanalytical methods. The visualization of fragmentation pathways and experimental workflows further clarifies the analytical process, aiding in both training and advanced research applications.

References

- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Efavirenz-13C6 | C14H9ClF3NO2 | CID 49849428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sensitive analysis of anti-HIV drugs, efavirenz, lopinavir and ritonavir, in human hair by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]

- 8. journals.plos.org [journals.plos.org]

Efavirenz-¹³C₆ in HIV Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Efavirenz-¹³C₆ in the study of HIV drug metabolism. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to highly active antiretroviral therapy (HAART). Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and minimizing toxicity. The use of stable isotope-labeled Efavirenz, specifically Efavirenz-¹³C₆, is a cornerstone of modern bioanalytical techniques, enabling precise and accurate quantification in complex biological matrices.

Introduction to Efavirenz Metabolism

Efavirenz is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway involves hydroxylation, followed by glucuronidation, to facilitate excretion. Genetic polymorphisms in CYP enzymes can lead to significant inter-individual variability in Efavirenz plasma concentrations, affecting both treatment outcomes and the incidence of adverse effects.

Key Metabolic Pathways:

-

Primary Metabolism: The initial and principal metabolic step is the hydroxylation of Efavirenz.

-

Secondary Metabolism: The primary hydroxylated metabolites undergo further biotransformation.

-

8-hydroxyefavirenz can be further oxidized to 8,14-dihydroxyefavirenz, also primarily by CYP2B6 .[1]

-

-

Conjugation: The hydroxylated metabolites are subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble glucuronides, which are then excreted in the urine.[1] Direct N-glucuronidation of Efavirenz by UGT2B7 is a minor pathway.[1]

Role of Efavirenz-¹³C₆ in Metabolism Studies

Efavirenz-¹³C₆ is a stable isotope-labeled version of Efavirenz, where six carbon atoms in the molecule are replaced with the heavier ¹³C isotope. This labeling does not alter the chemical properties of the drug but increases its molecular weight by six units.

Applications in Research:

-

Internal Standard in Bioanalysis: The primary application of Efavirenz-¹³C₆ is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] Its structural and chemical similarity to the unlabeled drug ensures that it behaves identically during sample preparation, chromatography, and ionization, thus correcting for any variations in these processes and leading to highly accurate and precise quantification of Efavirenz in biological samples like plasma.[2][3]

-

Metabolite Identification and Quantification: Isotope-labeled compounds are invaluable tools in identifying and quantifying drug metabolites. By administering a mixture of labeled and unlabeled drug, researchers can distinguish drug-derived metabolites from endogenous compounds in mass spectrometry analyses.

-

Pharmacokinetic Studies: Accurate pharmacokinetic data is essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The use of Efavirenz-¹³C₆ as an internal standard in LC-MS/MS assays allows for the reliable determination of key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t½).

Data Presentation: Pharmacokinetic Parameters of Efavirenz

The following tables summarize key pharmacokinetic parameters of Efavirenz from studies in HIV-infected patients. These studies typically utilize LC-MS/MS for quantification, where Efavirenz-¹³C₆ serves as the ideal internal standard.

Table 1: Pharmacokinetic Parameters of Efavirenz (600 mg once daily) in HIV-1 Infected Patients.

| Parameter | Mean ± SD | Reference |

| AUC₀₋₂₄ (µg·h/mL) | 57.1 - 77.3 | [4] |

| Cmax (µg/mL) | 4.0 ± 1.7 | [4] |

| Cmin (µg/mL) | 1.76 | [5] |

| tmax (h) | 4.1 ± 1.7 | [4] |

| Apparent Clearance (CL/F) (L/h) | 0.18 ± 0.072 | [4] |

| Plasma Half-life (h) | 40-55 (multiple doses) | [5] |

Table 2: Pharmacokinetic Parameters of Efavirenz (400 mg once daily) Alone and Co-administered with Isoniazid/Rifampicin in People Living with HIV.

| Parameter | EFV 400 mg alone (Geometric Mean, 95% CI) | EFV 400 mg + INH/RIF for 12 weeks (Geometric Mean, 95% CI) | Reference |

| Cmax (ng/mL) | 3031 (2639–3481) | 2552 (2206–2952) | [6] |

| AUC₀₋₂₄ (ng·h/mL) | 45311 (38550–53265) | 38048 (32024–45212) | [6] |

| C₂₄h (ng/mL) | 1419 (1157–1740) | 1060 (839–1339) | [6] |

Table 3: Pharmacokinetic Parameters of Efavirenz in Pregnant Women (Third Trimester) vs. Postpartum.

| Parameter | Third Trimester (Median, range) | Postpartum (Median, range) | Reference |

| AUC₀₋₂₄ (mcg·hr/mL) | 55.4 (13.5–220.3) | 68.6 (18.8–268.2) | [7] |

| Cmax (mcg/mL) | 5.4 (1.9–12.2) | 5.8 (2.0–13.6) | [7] |

| C₂₄h (mcg/mL) | 1.6 (0.23–8.13) | 2.1 (0.42–10.1) | [7] |

Experimental Protocols

Quantification of Efavirenz in Human Plasma using LC-MS/MS with Efavirenz-¹³C₆ Internal Standard

This protocol is adapted from a validated method for the sensitive and selective determination of Efavirenz in human plasma.[2][3]

4.1.1. Materials and Reagents

-

Efavirenz analytical standard

-

Efavirenz-¹³C₆ (internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (blank)

4.1.2. Sample Preparation

-

Thaw plasma samples at room temperature.

-

To 50 µL of plasma in a microcentrifuge tube, add 10 µL of Efavirenz-¹³C₆ working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.1.3. Liquid Chromatography Conditions

-

HPLC System: Agilent 1200 series or equivalent

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: Linear gradient to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: Linear gradient to 5% B

-

3.6-5.0 min: Hold at 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

4.1.4. Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000)

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Key MS Parameters:

-

IonSpray Voltage: -4500 V

-

Temperature: 500 °C

-

Curtain Gas: 20 psi

-

Collision Gas: 6 psi

-

Ion Source Gas 1 (Nebulizer): 50 psi

-

Ion Source Gas 2 (Heater): 50 psi

-

In Vitro Metabolism of Efavirenz using Human Liver Microsomes

This protocol outlines a general procedure to study the in vitro metabolism of Efavirenz.

4.2.1. Materials and Reagents

-

Efavirenz

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold, for reaction termination)

-

Efavirenz-¹³C₆ (for internal standard in LC-MS/MS analysis of metabolites)

4.2.2. Incubation Procedure

-

Prepare a stock solution of Efavirenz in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired working concentrations in potassium phosphate buffer.

-

In a microcentrifuge tube, pre-incubate the human liver microsomes (e.g., 0.5 mg/mL final protein concentration) and Efavirenz at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes) in a shaking water bath.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (Efavirenz-¹³C₆ and/or labeled metabolites if available).

-

Vortex and centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the parent drug and metabolites using a validated LC-MS/MS method.

Mandatory Visualizations

Efavirenz Metabolic Pathway

Caption: Metabolic pathway of Efavirenz.

Experimental Workflow for LC-MS/MS Quantification

Caption: LC-MS/MS quantification workflow.

Synthesis of Efavirenz and Efavirenz-¹³C₆

The synthesis of Efavirenz has been well-documented. While specific synthetic routes for Efavirenz-¹³C₆ are proprietary, they generally follow the established pathways for the unlabeled compound, utilizing ¹³C-labeled precursors at key steps. A common synthetic approach for Efavirenz involves the enantioselective addition of a cyclopropylacetylide to a ketoaniline precursor, followed by cyclization to form the benzoxazinone ring system. For the synthesis of Efavirenz-¹³C₆, the ¹³C atoms are typically incorporated into the benzoxazinone ring structure using a labeled aniline precursor.

Conclusion

Efavirenz-¹³C₆ is an indispensable tool for the accurate and precise study of Efavirenz metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS methods has become the gold standard, enabling reliable data generation for clinical trials, therapeutic drug monitoring, and fundamental research into the metabolic pathways of this critical anti-HIV medication. The detailed protocols and data presented in this guide serve as a valuable resource for professionals in the field of drug development and HIV research.

References

- 1. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A sensitive and selective liquid chromatography/tandem mass spectrometry method for quantitative analysis of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of efavirenz (EFV) alone and in combination therapy with nelfinavir (NFV) in HIV-1 infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Efavirenz Pharmacokinetics during the Third Trimester of Pregnancy and Postpartum - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Efavirenz-13C6 in Early-Phase Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of early-phase drug discovery, the precise quantification of drug candidates and their metabolites in biological matrices is paramount. This process, central to understanding a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile, relies on robust and accurate bioanalytical methods. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays, due to their ability to mimic the analyte of interest throughout sample preparation and analysis, thus correcting for variability. Efavirenz-13C6, a stable isotope-labeled form of the non-nucleoside reverse transcriptase inhibitor Efavirenz, exemplifies the critical role of such standards. This technical guide provides an in-depth exploration of the application of this compound in early-phase drug discovery, detailing its use in quantitative analysis, relevant experimental protocols, and its utility in metabolic studies.

Core Application: An Internal Standard for Quantitative Bioanalysis

This compound serves as an ideal internal standard for the quantification of Efavirenz in various biological matrices, including plasma, serum, and tissue homogenates.[1][2] Its utility stems from its identical chemical and physical properties to Efavirenz, with the key difference being a mass shift of 6 Daltons due to the incorporation of six Carbon-13 isotopes. This mass difference allows for its distinct detection by a mass spectrometer while ensuring it co-elutes chromatographically with the unlabeled Efavirenz. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS assays.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated bioanalytical methods for Efavirenz using this compound as an internal standard. These methods are essential for pharmacokinetic studies in early drug development.

Table 1: LC-MS/MS Method Parameters for Efavirenz Quantification

| Parameter | Method 1 | Method 2 |

| Biological Matrix | Human Plasma | Human Plasma |

| Internal Standard | This compound | This compound |

| Linearity Range | 1.0 - 2,500 ng/mL | 25 - 10,000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[3] | 25 ng/mL[4] |

| Inter-day Precision (%CV) | 3.03 - 9.18% | 7.69 - 14.9%[4] |

| Inter-day Accuracy (%Bias) | 95.2 - 108% | 99.1 - 105.3%[4] |

| Mean Recovery | Not Reported | 83.8%[4] |

Table 2: Mass Spectrometry Transitions for Efavirenz and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Efavirenz | 314.20 | 243.90 | Negative[3] |

| This compound | 320.20 | 249.90 | Negative[3] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of bioanalytical assays. The following section outlines a typical experimental protocol for the quantification of Efavirenz in human plasma using this compound.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like Efavirenz from plasma.[3]

-

Aliquoting: Transfer 50 µL of human plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume of this compound working solution (e.g., 100 µL of a 100 ng/mL solution in acetonitrile) to each plasma sample, standard, and quality control sample.

-

Protein Precipitation: Add a precipitating agent, typically 200 µL of acetonitrile, to the sample.

-

Vortexing: Vortex the mixture for approximately 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The following are representative LC-MS/MS conditions for the analysis of Efavirenz.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A gradient program is typically used to separate Efavirenz from endogenous matrix components. For example, starting with 95% A, ramping to 5% A over 3 minutes, holding for 1 minute, and then returning to initial conditions.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations: Pathways and Workflows

Visual representations of complex biological and experimental processes are invaluable for comprehension and communication.

Efavirenz Metabolism Signaling Pathway

Efavirenz is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[5][6] Understanding these pathways is crucial in early drug development to predict potential drug-drug interactions and to characterize the metabolic profile of a new chemical entity that might be co-administered.

Caption: Major metabolic pathways of Efavirenz.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study in early drug development, highlighting the role of this compound.

Caption: Workflow for a typical pharmacokinetic study.

Conclusion

This compound is an indispensable tool in the early-phase drug discovery toolkit for any research involving Efavirenz or similar compounds. Its role as a stable isotope-labeled internal standard ensures the generation of high-quality, reliable quantitative data from bioanalytical assays, which is fundamental for making informed decisions about the progression of drug candidates. The detailed protocols and workflows presented in this guide provide a framework for researchers to develop and validate robust analytical methods, ultimately contributing to a more efficient and successful drug development process. The understanding of Efavirenz's metabolic pathways, aided by the use of its labeled counterpart, further enhances the ability to predict and interpret clinical outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpcbs.com [ijpcbs.com]

- 4. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Quantitative Analysis of Efavirenz in Human Plasma by LC-MS/MS using Efavirenz-¹³C₆ as an Internal Standard

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Therapeutic drug monitoring (TDM) of Efavirenz is crucial to ensure efficacy while minimizing central nervous system (CNS) toxicities associated with high plasma concentrations.[2] This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Efavirenz in human plasma. The use of a stable isotope-labeled internal standard, Efavirenz-¹³C₆, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[3] This method is suitable for pharmacokinetic studies and routine clinical TDM.[3][4]

Principle

The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer.[3][4] Quantification is achieved using multiple reaction monitoring (MRM) in negative ionization mode. The MRM transitions for Efavirenz and the internal standard, Efavirenz-¹³C₆, are monitored for selective and sensitive detection.[3][4]

Experimental Protocols

1. Materials and Reagents

-

Efavirenz analytical standard

-

Efavirenz-¹³C₆ (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (≥98%)

-

Deionized water

-

Human plasma (drug-free)

2. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Efavirenz and Efavirenz-¹³C₆ in methanol.

-

Working Solutions: Prepare intermediate and working standard solutions of Efavirenz by serial dilution of the stock solution with a methanol-water (50:50, v/v) mixture.

-

Internal Standard Working Solution: Prepare a 10 ng/mL working solution of Efavirenz-¹³C₆ in acetonitrile.

-

Calibration Standards and QC Samples: Spike appropriate volumes of the Efavirenz working solutions into blank human plasma to prepare calibration standards and quality control samples at various concentrations.[5]

3. Sample Preparation Protocol

-

To 50 µL of plasma sample (blank, standard, QC, or unknown) in a 96-well plate, add 150 µL of the internal standard working solution (10 ng/mL Efavirenz-¹³C₆ in acetonitrile).[3][4]

-

Vortex the plate at 500 rpm for 10 minutes to precipitate plasma proteins.

-

Centrifuge the plate at 3500 rpm for 10 minutes.

-

Transfer 70 µL of the supernatant to a clean 96-well plate.

-

Add 70 µL of deionized water to the supernatant.

-

Vortex the plate at 500 rpm for 10 minutes.

-

Centrifuge at 3500 rpm for 10 minutes.

-

Inject 10 µL of the final solution into the LC-MS/MS system.[3][4]

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: An HPLC system capable of gradient elution.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Waters Xbridge C18 (50 mm × 2.1 mm, 3.5 µm)[3] |

| Mobile Phase A | Water with 0.1% formic acid[3] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[3] |

| Flow Rate | 0.3 mL/min[3] |

| Injection Volume | 10 µL[3] |

| Column Temp. | 40°C[3] |

| Autosampler Temp. | 15°C[3] |

| Gradient Elution | 0.0–1.5 min: 98% A to 2% A1.51–3.00 min: 2% A3.1–5.0 min: 98% A[3] |

| Total Run Time | 5 minutes[3] |

| Retention Time | ~2.6 minutes for both Efavirenz and Efavirenz-¹³C₆[3][4] |

Table 2: Mass Spectrometer Conditions

| Parameter | Value |

| Ionization Mode | Negative Ion Electrospray (ESI-)[3] |